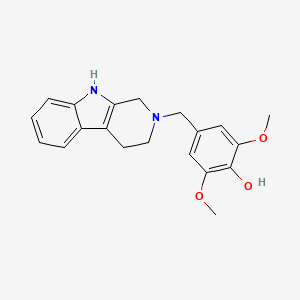![molecular formula C15H23N3OS B5142607 N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, also known as A-331440, is a synthetic compound that has gained attention due to its potential therapeutic properties. This compound belongs to the class of thioureas and has been extensively studied for its biological properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to inhibit the activity of Janus kinase 2 (JAK2), which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce tumor growth and metastasis in animal models of cancer. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in lab experiments is its high purity and stability. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of using N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays and experiments.
Direcciones Futuras
There are several future directions for research related to N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. One area of interest is the development of more potent and selective inhibitors of PTP1B and JAK2. Another area of interest is the investigation of the potential use of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in the treatment of other diseases, such as diabetes and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea and its potential side effects.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea involves the reaction of 4-methylphenyl isothiocyanate with 3-(4-morpholinyl)propylamine. The reaction is carried out in anhydrous toluene at reflux temperature for 24 hours. The product is then purified by column chromatography to obtain N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in high yield and purity.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-13-3-5-14(6-4-13)17-15(20)16-7-2-8-18-9-11-19-12-10-18/h3-6H,2,7-12H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGWQQCVJXPKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B5142524.png)
![4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5142538.png)
![(4aS*,8aR*)-2-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}decahydroisoquinoline](/img/structure/B5142543.png)
![2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142546.png)
![N-(1-{1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5142547.png)
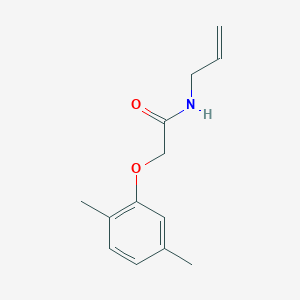
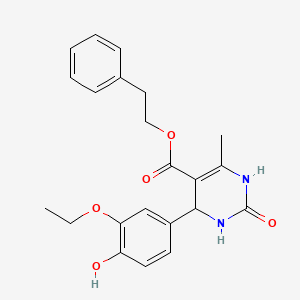
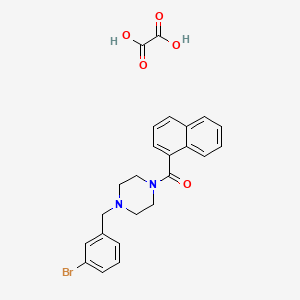
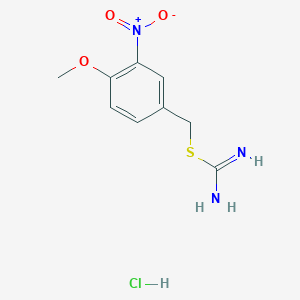
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)
![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5142636.png)
